3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

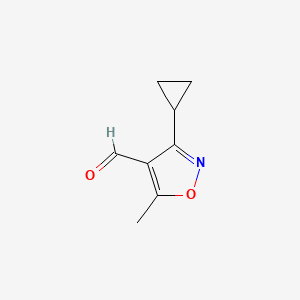

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H9NO2. It features a five-membered isoxazole ring, which includes both nitrogen and oxygen atoms, and is substituted with a cyclopropyl group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 4-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For example, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles, which can be further manipulated to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.

Reduction: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-methanol.

Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthetic Applications

Building Block in Organic Synthesis:

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various cyclization reactions, facilitating the creation of novel compounds with diverse functionalities .

Biological Applications

Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing therapeutic agents .

Antimicrobial Studies:

Preliminary studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial activity. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various pathogens, suggesting potential applications in developing antimicrobial agents .

Industrial Applications

Agrochemical Development:

The compound's unique reactivity profile positions it as a valuable component in formulating agrochemicals. It may enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and pest management strategies .

Material Science:

There is ongoing research into the potential of this compound in creating advanced materials. Its properties may be leveraged to develop polymers with unique characteristics suitable for various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated potential as an inhibitor in specific metabolic pathways. |

| Study B | Antimicrobial Activity | Related compounds showed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. |

| Study C | Agrochemical Formulation | Enhanced efficacy of existing pesticides when combined with this compound. |

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with various molecular targets, influencing pathways involved in inflammation, cancer, or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound with a similar ring structure but without the cyclopropyl and methyl substituents.

4-Isoxazolecarboxaldehyde: Similar structure but lacks the cyclopropyl and methyl groups.

3-Cyclopropyl-5-methylisoxazole: Similar structure but without the aldehyde group.

Uniqueness

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .

Actividad Biológica

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug discovery, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group and a methyl group on the isoxazole ring, contributing to its distinct chemical properties. The aldehyde functional group is particularly reactive, enabling various chemical transformations that can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins. Notably, the aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that may alter protein function.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by influencing cell signaling pathways related to reactive oxygen species (ROS) levels. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression. The selectivity of this compound for COX enzymes could make it a valuable candidate for developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Isoxazole | Parent structure without substitutions | Limited biological activity |

| 4-Isoxazolecarboxaldehyde | Lacks cyclopropyl and methyl groups | Moderate activity against some targets |

| 3-Cyclopropyl-5-methylisoxazole | Aldehyde group absent | Reduced reactivity and selectivity |

The presence of the cyclopropyl and aldehyde groups in this compound enhances its stability and reactivity compared to these similar compounds.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Apoptosis Induction :

- Enzyme Inhibition Study :

Propiedades

IUPAC Name |

3-cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(4-10)8(9-11-5)6-2-3-6/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUPFUVMPFVZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.